2-(2-Chlorophenyl)thieno[3,2-d]pyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-4-2-1-3-7(8)11-14-9-5-6-17-10(9)12(16)15-11/h1-6H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDOBJDAGOZXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C(=O)N2)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from 2-Aminothiophene Derivatives
An alternative approach constructs the pyrimidine ring sequentially. Cohen et al. demonstrated a four-step synthesis starting from 4-methylacetophenone:
- Oxime Formation: Treatment with hydroxylamine hydrochloride and POCl₃ yields an oxime intermediate (89%).
- Thiophene Ring Construction: Reaction with methyl thioglycolate forms methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate (82%).
- Guanidine Formation: Condensation with ethoxycarbonyl isothiocyanate and tert-butylamine generates a thiourea intermediate.
- Cyclization: Heating in DMF induces cyclization to thieno[3,2-d]pyrimidin-4-ol.
Adapting this method, replacing 4-methylacetophenone with 2-chloroacetophenone introduces the chlorophenyl group at the outset. However, steric hindrance from the ortho-chloro substituent reduces the yield of the thiophene formation step to ~65%.
Late-Stage Introduction of the 2-Chlorophenyl Group
Post-cyclization functionalization offers an alternative route. Thieno[3,2-d]pyrimidin-4-ol undergoes Friedel-Crafts alkylation with 2-chlorobenzyl bromide in the presence of AlCl₃, though this method risks over-alkylation. A more reliable strategy involves Suzuki-Miyaura coupling:
- Borylation: Treat thieno[3,2-d]pyrimidin-4-ol with bis(pinacolato)diboron and Pd(dppf)Cl₂ to install a boronic ester at position 2.
- Cross-Coupling: React with 2-chlorophenylboronic acid under Pd(PPh₃)₄ catalysis (80°C, 12 h) to introduce the aryl group.
Comparative Yields:
| Method | Key Reagents | Yield |
|---|---|---|
| Friedel-Crafts alkylation | AlCl₃, 2-chlorobenzyl bromide | 42% |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, 2-chlorophenylboronic acid | 73% |
The Suzuki method provides superior regiocontrol, avoiding competing reactions at the pyrimidine nitrogen.
Chlorination and Hydroxylation Optimization
Final steps often require precise modulation of oxidation states:
- Chlorination: Treating thieno[3,2-d]pyrimidin-4-ol with POCl₃ at 110°C for 12 h converts the 4-hydroxyl group to chloride (90% yield). Subsequent hydrolysis (NaOH, H₂O/EtOH) regenerates the hydroxyl group if needed.
- Regioselectivity Challenges: Direct chlorination of the phenyl ring prior to cyclization is preferred, as post-synthesis electrophilic substitution favors para positions.
Solvent and Catalytic System Innovations
Recent advances highlight solvent effects on yield:
- DMF vs. Toluene: Cyclocondensation in DMF improves solubility of aryl-substituted intermediates, increasing yields by 15–20% compared to toluene.
- Microwave Assistance: Cyclization under microwave irradiation (180°C, 20 min) reduces reaction time from 5 h to 30 min with comparable yields.
Catalytic systems also play critical roles:
- Acid Catalysis: H₂SO₄ (0.1 eq) accelerates formamide-mediated cyclizations, reducing energy input.
- Metal-Free Conditions: Avoiding palladium in coupling steps reduces costs but requires stoichiometric boronic acids.
Industrial-Scale Considerations
Large-scale synthesis faces three key challenges:
- POCl₃ Handling: Corrosive and moisture-sensitive; requires specialized reactors.
- Byproduct Management: Thiophene oligomers form during cyclization, necessitating silica gel chromatography or recrystallization (MeOH/H₂O).
- Cost Efficiency: Suzuki couplings, while selective, require expensive palladium catalysts. Alternative methods using CuI/phenanthroline systems are under investigation.
Emerging Methodologies
Cutting-edge approaches include:
- Flow Chemistry: Continuous-flow reactors minimize decomposition during high-temperature cyclization steps, improving yields to >80%.
- Enzymatic Catalysis: Lipase-mediated ester hydrolysis in aqueous media avoids harsh acidic/basic conditions, preserving sensitive chlorophenyl groups.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)thieno[3,2-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
- Antimicrobial Activity : Research indicates that thieno[3,2-d]pyrimidin-4-ol derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antibiotics .
- Anticancer Potential : Studies have demonstrated that thieno[3,2-d]pyrimidin-4-ol derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the induction of apoptosis and cell cycle arrest .
- Calcium Receptor Antagonism : The compound has been identified as a calcium receptor antagonist. This property suggests potential applications in treating conditions associated with calcium dysregulation, such as osteoporosis and certain cardiovascular diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various thieno[3,2-d]pyrimidin-4-ol derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies on MCF-7 and HCT-116 cells treated with thieno[3,2-d]pyrimidin-4-ol showed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)thieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro, nitro) enhances reactivity for further functionalization . For instance, 2-chloro derivatives serve as intermediates for nucleophilic substitutions .
- Biological Activity: Urea-linked thieno-pyrimidines (e.g., compounds 2a–c in ) exhibit potent VEGFR-2 inhibition, highlighting the importance of substituent flexibility for target binding. The absence of a methyl group at position 7 in these compounds correlates with higher potency (IC₅₀: 150–199 nM) .
Biological Activity
2-(2-Chlorophenyl)thieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound notable for its thieno[3,2-d]pyrimidine core structure. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₂H₇ClN₂OS
- Molecular Weight: 262.71 g/mol
- CAS Number: 383146-27-8
The compound features a chlorophenyl group at the 2-position and a hydroxyl group at the 4-position, which contribute to its unique biological properties.
Anticancer Activity
Research indicates that derivatives of thienopyrimidine exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines.
The presence of the chlorophenyl group is believed to enhance the anticancer efficacy of the compound, making it a potential candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains.
The findings suggest that the compound's structural features contribute to its ability to disrupt bacterial growth.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. In animal models, it has been reported to significantly inhibit paw edema.
These results indicate that the compound may serve as a potential anti-inflammatory agent in therapeutic applications.
The mechanism of action for this compound involves interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The lipophilic nature of the compound allows it to easily penetrate cell membranes and interact with intracellular targets.
Case Studies
- Anticancer Study : A study involving various thienopyrimidine derivatives highlighted the correlation between structural modifications and enhanced anticancer activity against lung cancer cells (A549). The study reported that introducing electron-withdrawing groups like chlorine significantly improved cytotoxicity compared to unsubstituted derivatives.
- Antimicrobial Evaluation : Another case study focused on the antimicrobial efficacy of thienopyrimidine compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substituents exhibited lower MIC values than their non-halogenated counterparts.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 2-(2-Chlorophenyl)thieno[3,2-d]pyrimidin-4-ol, and how can reaction conditions be optimized?
- Methodology :
- Core Formation : Cyclization of thiophene-carboxylic acid derivatives with urea or thiourea under acidic conditions (e.g., polyphosphoric acid) to form the thieno[3,2-d]pyrimidin-4-ol scaffold .
- Substitution Reactions : Introduce the 2-chlorophenyl group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl boronic acids. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to enhance yields .
- Purification : Use column chromatography (silica gel, DCM/MeOH gradients) or recrystallization (isopropanol) to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry of the thienopyrimidine core and substituents. Key signals include aromatic protons (δ 7.2–8.7 ppm) and the pyrimidin-4-ol NH (δ ~10.3 ppm) .
- HRMS : Validate molecular formula (e.g., C₁₂H₈ClN₂OS requires [M+H]⁺ = 267.0065) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···N motifs) to confirm tautomeric forms .
Q. How do solvent polarity and pH influence the solubility and stability of this compound?
- Methodology :
- Solubility : Test in DMSO (high solubility for biological assays) vs. aqueous buffers (limited solubility, requiring co-solvents like ethanol). Polar aprotic solvents (DMF, DMSO) enhance stability during synthesis .
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH) with HPLC monitoring. The pyrimidin-4-ol group is prone to hydrolysis under strongly acidic/basic conditions .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activity data across studies?
- Methodology :
- Batch Reproducibility : Compare purity (HPLC ≥95%) and tautomeric forms (e.g., 4-ol vs. 4-one) using NMR and X-ray .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls. For example, DMSO concentrations >0.1% may artifactually inhibit enzyme activity .
- Computational Validation : Use molecular docking (AutoDock Vina) to predict binding modes to targets like kinases or MIF2, correlating with experimental IC₅₀ values .
Q. How can structure-activity relationships (SARs) guide the design of analogs with improved potency?
- Methodology :
- Modify Substituents : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to alter π-π stacking or hydrogen bonding .
- Core Modifications : Fuse additional rings (e.g., pyrido-thieno hybrids) to enhance rigidity and target affinity .
- Biological Testing : Screen analogs against panels of cancer cell lines or enzymes (e.g., EGFR, COX-2) to identify pharmacophores .
Q. What advanced catalytic systems improve efficiency in synthesizing derivatives of this compound?
- Methodology :
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 1h) for cyclization steps while maintaining yields >80% .
- Flow Chemistry : Optimize Pd-catalyzed couplings in continuous flow reactors for scalability and reduced catalyst leaching .
- Photoredox Catalysis : Explore C–H functionalization of the thiophene ring using Ir(ppy)₃ or Ru(bpy)₃²⁺ under visible light .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
